molecular formula C8H3Cl2N3O2 B12911916 4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione CAS No. 96567-01-0

4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione

Katalognummer: B12911916
CAS-Nummer: 96567-01-0
Molekulargewicht: 244.03 g/mol
InChI-Schlüssel: JUKHFDZWOUWVLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the reaction of 3,5-dichlorophenylhydrazine with carbonyl compounds under acidic or basic conditions. One common method involves the cyclization of 3,5-dichlorophenylhydrazine with urea or thiourea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise as an antimicrobial and antifungal agent.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 3,5-Dichlorophenylhydrazine hydrochloride
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Uniqueness

4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to its specific structural features, such as the dichlorophenyl group and the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a lead compound for drug development.

Eigenschaften

CAS-Nummer

96567-01-0

Molekularformel

C8H3Cl2N3O2

Molekulargewicht

244.03 g/mol

IUPAC-Name

4-(3,5-dichlorophenyl)-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C8H3Cl2N3O2/c9-4-1-5(10)3-6(2-4)13-7(14)11-12-8(13)15/h1-3H

InChI-Schlüssel

JUKHFDZWOUWVLY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)N2C(=O)N=NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.